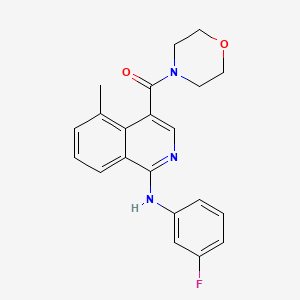

Isoquinoline derivative 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H20FN3O2 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

[1-(3-fluoroanilino)-5-methylisoquinolin-4-yl]-morpholin-4-ylmethanone |

InChI |

InChI=1S/C21H20FN3O2/c1-14-4-2-7-17-19(14)18(21(26)25-8-10-27-11-9-25)13-23-20(17)24-16-6-3-5-15(22)12-16/h2-7,12-13H,8-11H2,1H3,(H,23,24) |

InChI Key |

QKTNWXFWLOHPFJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NC=C2C(=O)N3CCOCC3)NC4=CC(=CC=C4)F |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Mechanistic Studies

Detailed Investigation of Synthetic Pathways for Isoquinoline (B145761) Derivative 2

The synthetic routes to isoquinoline derivatives are often characterized by the formation of key intermediates that are pivotal to the ring-forming steps.

Ketenimine Intermediates: In certain copper-catalyzed reactions, the formation of a ketenimine intermediate is a crucial step. For instance, the reaction of 1-(o-acetamidophenyl)propargyl alcohols with sulfonyl azides generates a ketenimine through a copper-catalyzed azide-alkyne cycloaddition (CuAAC). beilstein-journals.org This reactive intermediate then undergoes a concomitant intramolecular nucleophilic attack to initiate the cyclization process, leading to the formation of the 1,2-dihydro-2-iminoquinoline core, which is a precursor to the final isoquinoline derivative. beilstein-journals.org A similar cascade involving ketenimine formation, followed by a 6π-electron ring closure and a 1,3-alkyl shift, has been identified in the synthesis of fused quinoline systems, a reaction class closely related to isoquinoline synthesis. researchgate.netnih.gov

Aza-Vinyl Carbene Intermediates: While not explicitly detailed in the provided context for Isoquinoline derivative 2, aza-vinyl carbenes are known reactive intermediates in nitrogen-heterocycle synthesis. Their high reactivity allows for various subsequent transformations, including cyclization reactions, that can lead to the formation of the isoquinoline skeleton.

Iminium Ions: Iminium ions are common intermediates in many classical isoquinoline syntheses, such as the Pictet-Spengler and Bischler-Napieralski reactions. rsc.orgpharmaguideline.com In the Pictet-Spengler reaction, an arylethanamine reacts with an aldehyde to form an imine, which is then protonated to generate an iminium ion. This electrophilic species subsequently undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. pharmaguideline.com Similarly, in the Bischler-Napieralski reaction, the cyclization of an acylated β-phenylethylamine proceeds via an electrophilic intermediate, conceptually related to an iminium ion, to yield a 3,4-dihydroisoquinoline. pharmaguideline.com More contemporary methods also utilize iminium ion intermediates. For example, the dearomative hydride transfer to an N-isoquinolinium salt can generate an enamine intermediate, which, after further reaction, can form a cyclic iminium ion that leads to the final product. nih.gov

The choice of catalysts and reagents is paramount in controlling the reaction pathway, efficiency, and selectivity in the synthesis of this compound.

Transition metal catalysts, including those based on rhodium, silver, and copper, play a significant role. bohrium.com For example, Rh(III)-catalyzed C-H activation and subsequent intramolecular cyclization with diazo compounds provide an efficient route to the isoquinoline core. researchgate.netrsc.org Silver triflate (AgOTf) has been shown to be an effective catalyst for the 6-endo-dig cyclization of 2-alkynylbenzaldoximes, which generates an isoquinoline N-oxide intermediate. thieme-connect.com Copper catalysts are instrumental in reactions involving azide-alkyne cycloadditions to form ketenimine intermediates. beilstein-journals.org

The reagents used also critically influence the reaction. In the synthesis proceeding via an isoquinoline N-oxide, carbon disulfide (CS2) is employed as an efficient deoxygenating agent to convert the N-oxide to the final isoquinoline product. thieme-connect.com In diastereoselective syntheses, chiral acid chlorides can be used to form diastereomeric Reissert compounds, which then serve as precursors in stereoselective transformations. acs.org The choice of base, such as triethylamine (Et3N), is also crucial for the in situ generation of reactive species like isoquinolinium ylides from stable salts. rsc.org

The table below summarizes the role of various catalysts and reagents in representative isoquinoline syntheses.

| Catalyst/Reagent | Reaction Type | Role | Product Type |

| Copper(I) Iodide (CuI) | Azide-Alkyne Cycloaddition | Formation of Ketenimine Intermediate | 1,2-Dihydro-2-iminoquinolines |

| Silver Triflate (AgOTf) | 6-endo-dig Cyclization | Activation of Alkyne Moiety | Isoquinoline N-oxides |

| Rhodium(III) complexes | C-H Activation/Annulation | Catalyzes C-C and C-N bond formation | Substituted Isoquinolines |

| Carbon Disulfide (CS2) | Deoxygenation | Removes oxygen from N-oxide intermediate | Isoquinolines |

| Chiral Acid Chlorides | Reissert Reaction | Formation of Diastereomeric Intermediates | Chiral Isoquinoline Precursors |

| Triethylamine (Et3N) | Ylide Formation | In situ generation of isoquinolinium ylides | Polycyclic Isoquinoline Derivatives |

The key ring-forming step in many syntheses of this compound is an intramolecular cyclization. The dynamics and selectivity of this step are influenced by electronic and steric factors. In the synthesis via 2-alkynylbenzaldoximes, a 6-endo-dig cyclization is observed upon activation of the alkyne moiety with an electrophile like AgOTf or Br2. thieme-connect.com The regioselectivity of this cyclization is governed by the electronic nature of the starting material and the reaction conditions.

In the Pomeranz–Fritsch–Bobbitt cyclization, the ring closure is an electrophilic aromatic substitution, and its efficiency is highly dependent on the nature and position of substituents on the benzene (B151609) ring. mdpi.comquimicaorganica.org Electron-donating groups generally facilitate the cyclization. The selectivity of these cyclization reactions is crucial for constructing the desired isomer of the isoquinoline product. For instance, in the synthesis of fused heterocyclic systems, dearomative cyclization reactions of isoquinolinium salts can proceed with high regio- and diastereoselectivity. rsc.org

Kinetic and Thermodynamic Aspects of Isoquinoline Formation

The formation of isoquinoline derivatives can be subject to either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. iitg.ac.in In reactions with multiple possible cyclization pathways or subsequent isomerization steps, lower temperatures often favor the kinetically controlled product (the one formed fastest), while higher temperatures allow for equilibrium to be reached, favoring the more stable, thermodynamically controlled product. youtube.com

For example, in the Conrad-Limpach synthesis of quinolones, a related heterocyclic system, the reaction of anilines with β-ketoesters can yield either the 4-quinolone under kinetic control or the thermodynamically more stable 2-quinolone at higher temperatures. quimicaorganica.org While specific quantitative kinetic and thermodynamic data for the synthesis of "this compound" are not provided in the search results, the principles of kinetic versus thermodynamic control are fundamental concepts in determining reaction mechanisms. iitg.ac.in The near equality in the measured enthalpies of formation for quinoline and isoquinoline suggests that the thermodynamic stability of isomers in this class can be quite similar, making selective synthesis a challenge that often relies on kinetically controlled processes. nih.gov

Stereochemical Outcomes and Diastereoselective Control in Synthesis

Controlling the stereochemistry during the synthesis of chiral isoquinoline derivatives is a significant challenge and an area of active research. nih.govacs.org Diastereoselective synthesis is a powerful strategy to achieve this control, often by using a chiral auxiliary or a chiral substrate.

One approach involves the use of chiral Reissert compounds. By reacting isoquinoline with a chiral acid chloride, a pair of diastereomeric Reissert compounds can be formed. acs.org Although the initial diastereoselectivity of this formation may be modest, the diastereomers can sometimes be separated. Subsequent reactions of the anion of a single diastereomer can proceed with varying degrees of diastereoselectivity, allowing for the synthesis of enantiomerically enriched products. acs.org

Another strategy employs chiral auxiliaries attached to the starting material to direct the stereochemical outcome of a key reaction step. For example, in the diastereoselective synthesis of (S)- and (R)-O-methylbharatamine, a chiral oxazolidine derived from phenylalaninol was used to control the stereochemistry during a lateral metallation step, which ultimately set the configuration of the final isoquinoline alkaloid. mdpi.com Similarly, the use of a chiral imine as a substrate in the Pomeranz-Fritsch-Bobbitt cyclization has been applied to the diastereoselective synthesis of (S)-(+)-laudanosine. mdpi.com These methods highlight the importance of substrate-controlled diastereoselection in constructing complex, stereochemically defined isoquinoline derivatives. The table below presents data on diastereomeric ratios achieved in representative syntheses.

| Chiral Strategy | Key Reaction Step | Substrate/Auxiliary | Diastereomeric Ratio (d.r.) |

| Reissert Chemistry | Formation of Reissert Compound | 9-Phenylmenthyl derivative | 80:20 |

| Reissert Chemistry | Reaction of Reissert Anion with Pivaldehyde | (S)-8/(R)-8 (1:1 mixture) | 82:18 |

| Chiral Auxiliary | Lateral Metallation | Chiral o-toluamide with oxazolidine | 88% e.e. for (S)-product |

| Chiral Substrate | Pomeranz-Fritsch-Bobbitt Cyclization | Chiral imine | Not specified |

e.e. denotes enantiomeric excess, which is a consequence of the diastereoselective reaction.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of organic compounds. For Isoquinoline (B145761) derivative 2, both basic and advanced NMR techniques have been utilized to assign its structure and understand its dynamic behavior in solution.

The ¹H and ¹³C NMR spectra of Isoquinoline derivative 2 recorded at room temperature revealed a doubling of most signals. nih.gov This phenomenon suggests the presence of two distinct rotational conformers (rotamers) in solution. nih.gov The ratio of these rotamers was found to be dependent on the solvent used, with approximate ratios of 1:1.2 in a mixture of CDCl₃ and C₆D₆, 1:1 in CD₂Cl₂, and 1:1.4 in C₆D₆. nih.gov

Complete assignment of all proton and carbon resonances was achieved through a combination of one- and two-dimensional NMR experiments, including DEPT, DQCOSY, NOESY, HETCOR, and gHMBC. nih.gov Analysis of spin-spin coupling constants from a resolution-enhanced 300 MHz ¹H NMR spectrum indicated that the nitrogen-containing ring adopts a chair conformation where the C-2-H proton is in an equatorial position. nih.gov

Table 1: NMR Spectral Characteristics of this compound

| Feature | Observation | Implication | Solvent Dependence |

|---|---|---|---|

| Signal Doubling | Majority of ¹H and ¹³C signals are doubled. | Presence of two rotational conformers (rotamers). | Ratio of rotamers varies with the solvent. |

| Ring Conformation | Analysis of spin-spin coupling constants. | Nitrogen-containing ring exists in a chair conformation. | Data reported in CDCl₃ solution. nih.gov |

To investigate the dynamic exchange between the two observed rotamers, variable temperature (VT) NMR studies were conducted. nih.gov Based on the temperature-dependent ¹H NMR spectra, the energy barrier for the interconversion of the rotamers was calculated to be approximately 16 kcal mol⁻¹. nih.gov This value is consistent with hindered rotation about a C-N amide bond, which exhibits partial double bond character. st-andrews.ac.ukmontana.edu

Further evidence for the nature of this dynamic process was obtained from low- and room-temperature NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. nih.gov The results from these experiments, in conjunction with theoretical ab initio calculations, supported the hypothesis that the two conformers interchange via rotation around the C–N bond. nih.gov

X-ray Crystallography for Definitive Structure Determination

While NMR provides extensive data on the structure in solution, X-ray crystallography offers definitive confirmation of the molecular structure and stereochemistry in the solid state. For other isoquinoline derivatives, X-ray diffraction has been used to establish absolute configurations and analyze intermolecular interactions like hydrogen bonding. eurjchem.comsemanticscholar.orgmdpi.com However, for this compound (trimethyl 8-methyl-3-phenyl-3,4,4a,7-tetrahydro-2,5,6(1H)-isoquinolinetricarboxylate), specific X-ray crystallographic data were not available in the consulted research. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and formula of a compound and for gaining structural insights through fragmentation analysis. The mass spectra of isoquinoline alkaloids have been systematically studied, revealing characteristic fragmentation behaviors that can aid in structural elucidation. nih.govresearchgate.net Common fragmentation patterns include the loss of substituents on the nitrogen atom and cleavages of the heterocyclic rings. nih.govresearchgate.net Although detailed mass spectrometry data and a specific fragmentation analysis for this compound were not provided in the primary literature source, these general principles would be applicable for its analysis. nih.gov

Electronic and Vibrational Spectroscopy (e.g., UV-Vis Absorption, Fluorescence, Photophysical Properties)

Electronic and vibrational spectroscopy techniques, such as UV-Vis absorption and fluorescence, provide information about the electronic transitions and photophysical properties of a molecule. Studies on various isoquinoline derivatives have shown that their absorption and emission spectra are dependent on their chemical structure and solvent environment. nih.govmdpi.comsemanticscholar.org For instance, the absorption maxima for some derivatives are found in the near-ultraviolet range, and their fluorescence quantum yields can be strongly affected by the solvent and specific substituents. nih.govsemanticscholar.org However, specific experimental data regarding the UV-Vis absorption, fluorescence, or other photophysical properties of this compound were not available in the consulted literature. nih.gov

Electrochemical Probing and Voltammetry

Electrochemical methods like cyclic voltammetry can be used to investigate the redox properties of a molecule, providing insights into its electronic structure and potential reaction mechanisms. researchgate.net The electrochemical behavior of some biologically active isoquinolines has been studied in various pH media to elucidate their redox mechanisms, determine pKa values, and calculate electron transfer rate constants. researchgate.netresearchgate.net Such studies have confirmed the involvement of protons in the redox process for certain derivatives. researchgate.net Specific data from electrochemical probing or voltammetry for this compound were not found in the reviewed sources. nih.gov

Table 2: Compound Names Mentioned in the Article

| Reference Name | Full Compound Name |

|---|

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the electronic structure and energetic properties of Isoquinoline (B145761) derivative 2. These methods offer a balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry.

The three-dimensional arrangement of atoms, or conformation, of Isoquinoline derivative 2 dictates its physical and biological properties. Conformational analysis aims to identify the most stable geometries of the molecule by exploring its potential energy surface. By systematically rotating acyclic bonds and evaluating the corresponding energies, a comprehensive energy landscape can be constructed. This landscape reveals the various low-energy conformers and the energy barriers that separate them, providing a statistical distribution of the conformations the molecule is likely to adopt under physiological conditions.

Table 1: Calculated Relative Energies of Low-Energy Conformers of this compound

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) |

| 1 | 0.00 | 65.4 |

| 2 | 1.25 | -175.2 |

| 3 | 2.89 | -55.8 |

This is an interactive data table. The values presented are hypothetical and for illustrative purposes.

DFT calculations are pivotal in mapping out the pathways of chemical reactions involving this compound. By identifying the transition state structures—the highest energy points along the reaction coordinate—researchers can determine the activation energy and thus the feasibility of a proposed mechanism. This detailed understanding of reaction energetics and the geometry of intermediates and transition states is invaluable for optimizing synthetic routes and predicting potential metabolic transformations of the molecule.

Molecular Modeling and Docking Studies

Molecular modeling techniques bridge the gap between the quantum mechanical world and the macroscopic behavior of molecules, particularly in biological systems.

A key application of molecular modeling for this compound is in predicting its binding affinity and mode of interaction with specific protein targets. Molecular docking simulations place the flexible ligand (this compound) into the binding site of a rigid or flexible receptor (e.g., an enzyme or a receptor). The scoring functions then estimate the binding energy for various poses, identifying the most favorable binding orientation. These studies can reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that govern the ligand-target recognition process.

Table 2: Predicted Binding Affinities and Key Interacting Residues for this compound with Target X

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | -8.5 | TYR123, PHE256, ARG301 |

| 2 | -7.9 | LEU150, VAL200 |

| 3 | -7.2 | ASP125 |

This is an interactive data table. The values and residues presented are hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Development (Conceptual)

QSAR represents a conceptual framework for correlating the chemical structure of a series of compounds with their biological activity. For a set of isoquinoline derivatives including this compound, a QSAR model could be developed by calculating a variety of molecular descriptors (e.g., electronic, steric, and hydrophobic properties). Statistical methods are then employed to build a mathematical equation that relates these descriptors to the observed activity. While a full QSAR study requires a dataset of multiple compounds, the conceptual application to this compound involves identifying the key structural features that are likely to influence its biological effects, thereby guiding the design of more potent analogues.

Cheminformatics Approaches for Structural Space Exploration

Cheminformatics utilizes computational tools to analyze and navigate the vast landscape of chemical structures. In the context of this compound, cheminformatics approaches can be used to explore the surrounding structural space for novel derivatives with potentially improved properties. This can involve techniques such as virtual screening of large compound libraries to identify molecules with similar structural or electronic features, or de novo design algorithms that generate novel structures based on the known binding mode of this compound. These methods accelerate the discovery of new lead compounds by focusing experimental efforts on the most promising candidates.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Systematic Modification of the Isoquinoline (B145761) Derivative 2 Scaffold

The electronic and steric properties of substituents on the isoquinoline ring system play a crucial role in determining the molecule's interaction with its biological target. researchgate.net The interplay of these properties can significantly influence binding affinity, selectivity, and even the mechanism of action. nih.govnih.gov

Research on N-(2-arylethyl) isoquinoline derivatives has demonstrated the importance of specific substitution patterns for their activity as human scavenger receptor CD36 antagonists. nih.gov A primary analysis of the structure-activity relationship indicated that a methoxyl group at the 7-position and a hydroxyl group at the 6- or 8-position could confer good activity. nih.gov For instance, compounds 7e and 7t, which incorporate these features, showed potent CD36 antagonistic activities with IC50 values of 0.2 and 0.8 μg/mL, respectively. nih.gov

The electronic nature of substituents can modulate the electron density of the isoquinoline ring, affecting its ability to participate in hydrogen bonding, π-π stacking, or other non-covalent interactions with a target protein. nih.gov Electron-donating groups, such as methoxy (B1213986) and hydroxyl groups, can increase the electron density of the aromatic system, potentially enhancing interactions with electron-deficient regions of a binding pocket. Conversely, electron-withdrawing groups can have the opposite effect.

| Compound | Substituent at Position 7 | Substituent at Position 6 or 8 | IC50 (μg/mL) |

|---|---|---|---|

| 7e | Methoxyl | Hydroxyl (at 6) | 0.2 |

| 7t | Methoxyl | Hydroxyl (at 8) | 0.8 |

The three-dimensional conformation of an isoquinoline derivative is a key determinant of its biological activity. Conformational analysis aims to identify the preferred spatial arrangement of atoms in a molecule and how this arrangement influences its interaction with a biological target. The relative orientation of different parts of the molecule, such as the isoquinoline core and its substituents, can dictate whether the molecule can adopt the necessary conformation to bind effectively.

The flexibility of the isoquinoline scaffold allows it to adopt various conformations, and the presence of substituents can influence the conformational preferences. For example, bulky groups can restrict rotation around single bonds, locking the molecule into a more rigid conformation. This conformational rigidity can be advantageous if it pre-organizes the molecule for optimal binding, but detrimental if it prevents the molecule from adopting the required binding pose.

Understanding the correlation between conformation and molecular function is crucial for designing more potent and selective inhibitors. Computational modeling techniques, such as molecular docking and molecular dynamics simulations, are often employed to predict the binding modes of isoquinoline derivatives and to understand how their conformational flexibility affects their interaction with target proteins.

Rational Design Strategies for Enhanced Specificity

Rational design strategies leverage an understanding of the target structure and SAR data to design molecules with improved properties. manchester.ac.ukbenthamscience.com These approaches are instrumental in developing isoquinoline derivatives with enhanced specificity for their intended biological targets.

Scaffold engineering involves modifying the core structure of the isoquinoline derivative to optimize its interactions with specific residues in the target's binding site. nih.govresearchgate.net This can involve altering the ring system itself, for example, by creating fused-ring systems or by introducing heteroatoms to create new hydrogen bonding opportunities.

Fragment-based drug discovery (FBDD) is a powerful strategy that has been applied to the design of isoquinoline derivatives. researchoutreach.org In this approach, small molecular fragments that bind to the target are identified and then "grown" or "merged" to create a more potent lead compound. This method allows for a more efficient exploration of the chemical space around the isoquinoline scaffold and can lead to the discovery of novel binding modes. For example, a library of isoquinoline-based fragments can be screened, and the "hit" fragments can be merged to rapidly generate a highly potent molecule. researchoutreach.org

Atropisomers are stereoisomers that result from hindered rotation around a single bond. acs.org The design and synthesis of atropisomeric isoquinoline derivatives represent a sophisticated strategy for achieving high selectivity. The restricted rotation can lock the molecule into a specific, biologically active conformation, leading to a more precise interaction with the target.

A notable example is the synthesis of 1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL), an atropisomeric heterobiaryl. nih.gov A metal-free oxidative cross-coupling reaction between isoquinoline and 2-naphthol (B1666908) has been developed to access the QUINOL scaffold efficiently. nih.gov This methodology allows for the construction of structurally diverse QUINOL derivatives with a high degree of control over the stereochemistry. nih.gov These atropisomeric molecules can serve as platforms for the development of highly selective ligands and catalysts. nih.gov

Development of Design Principles for Novel Isoquinoline-Based Scaffolds

The cumulative knowledge gained from SAR studies and rational design efforts on various isoquinoline derivatives contributes to the development of general design principles for novel isoquinoline-based scaffolds. rsc.orgunife.it These principles guide medicinal chemists in the creation of new molecules with desired biological activities.

One key principle is the concept of "privileged structures," where certain molecular scaffolds, like the isoquinoline core, are capable of binding to multiple, unrelated biological targets. unife.it By understanding the features that confer this promiscuity, researchers can design more selective ligands by adding specific functional groups that favor interaction with a single target.

Another important design principle is bioisosterism, which involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's biological activity or pharmacokinetic profile. researchgate.net In the context of isoquinoline derivatives, this could involve replacing a phenyl group with a different aromatic or heteroaromatic ring to explore new interactions with the target or to modulate properties like solubility and metabolic stability.

The continuous exploration of new synthetic methodologies also drives the development of novel isoquinoline-based scaffolds. nih.gov For instance, multicomponent reactions (MCRs) that allow for the rapid assembly of complex isoquinoline derivatives from simple starting materials are particularly valuable for generating chemical diversity and exploring new areas of chemical space. nih.gov

Biological Target Identification and Molecular Mechanisms of Action

In Vitro Biochemical Characterization of Target Interactions

Enzyme Inhibition and Activation Studies (e.g., Monoamine Oxidase B (MAO-B))

Isoquinoline (B145761) derivative 2, a non-substituted selenoisoquinoline, has been identified as a selective and reversible inhibitor of Monoamine Oxidase B (MAO-B). researchgate.net MAO-B is an enzyme located on the outer mitochondrial membrane and is crucial in the catabolism of monoamine neurotransmitters. mdpi.com Studies investigating a series of 4-organochalcogen-isoquinoline derivatives found that the selenium-containing compound 2 demonstrated the most effective inhibitory profile against MAO-B activity. researchgate.net

Kinetic analysis revealed that Isoquinoline derivative 2 acts as a mixed-type inhibitor, characterized by a decrease in the apparent maximal velocity (Vmax) and an increase in the apparent Michaelis constant (Km). researchgate.net This suggests the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. The inhibition was determined to be reversible. researchgate.net

In comparative studies, the non-substituted this compound was found to be a more potent inhibitor than its fluorine-substituted counterpart, 4-(4-fluorophenylseleno)-3-phenylisoquinoline (derivative 2b). researchgate.net The inhibitory constants (Ki) and IC50 values, which represent the concentration required to achieve 50% inhibition, underscore this difference in potency. researchgate.netresearchgate.net

Cellular and Sub-Cellular Mechanistic Elucidation

Anti-inflammatory Molecular Pathways

This compound and its related compounds have been shown to exert anti-inflammatory effects through the modulation of several key molecular pathways. Research has identified the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling cascades as primary targets for these compounds.

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In sepsis, the activation of Toll-like receptor 4 stimulates NF-κB, leading to the transcription of multiple pro-inflammatory genes. The resulting inflammatory mediators can cause significant tissue damage, including myocardial dysfunction. One novel isoquinoline derivative, CYY054c, has demonstrated the ability to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages. This inhibition leads to a reduction in the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Furthermore, CYY054c treatment also decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) nih.gov. In animal models of endotoxemia, this compound was found to lower plasma levels of TNF-α, IL-1β, IL-6, and nitric oxide, as well as cardiac monocyte chemotactic protein-1, iNOS, and COX-2 expression, ultimately improving cardiac function nih.gov. Similarly, a series of novel isoquinoline-1-carboxamides, including HSR1101, have been shown to suppress LPS-induced production of pro-inflammatory mediators by inhibiting the nuclear translocation of NF-κB through the prevention of IκB phosphorylation nih.govresearchgate.net. Another isoquinoline alkaloid, Litcubanine A, also exhibits its anti-inflammatory effects by modulating the NF-κB pathway chula.ac.th.

The MAPK signaling pathway is another critical cascade involved in inflammation. Certain isoquinoline-1-carboxamide derivatives, such as HSR1101, have been found to inhibit the LPS-induced phosphorylation of MAPKs, including extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK nih.govresearchgate.net. The use of specific MAPK inhibitors has confirmed that these kinases are upstream of NF-κB signaling, indicating that the anti-inflammatory and anti-migratory effects of these isoquinoline derivatives are mediated through the inhibition of the MAPKs/NF-κB pathway nih.govresearchgate.net. The isoquinoline alkaloid berberine has also been shown to attenuate pancreatic fibrosis by inhibiting the activation of ERK and JNK mdpi.com.

The JAK/STAT signaling pathway is a primary route for transmitting signals from cytokines to the nucleus to regulate gene expression. The tetrahydroisoquinoline alkaloid CKD712 has been shown to completely block STAT-1 phosphorylation induced by LPS. This suggests that the JAK-2/STAT-1 pathway is a critical target for the anti-inflammatory action of this compound. Interestingly, CKD712 also induces the expression of heme oxygenase 1 (HO-1), which in turn partially prevents LPS-induced NF-κB and STAT-1 activation. This indicates a complex interplay of pathways through which this isoquinoline derivative exerts its anti-inflammatory effects.

Table 1: Effects of Isoquinoline Derivatives on Anti-inflammatory Molecular Pathways

| Compound | Pathway(s) Modulated | Key Effects |

|---|---|---|

| CYY054c | NF-κB | Inhibits LPS-induced NF-κB expression; Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (iNOS, COX-2). |

| HSR1101 | MAPKs/NF-κB | Inhibits phosphorylation of ERK1/2, JNK, and p38 MAPK; Prevents nuclear translocation of NF-κB. |

| Litcubanine A | NF-κB | Modulates the NF-κB pathway to exert anti-inflammatory effects. |

| Berberine | MAPK, JAK/STAT | Attenuates pancreatic fibrosis by inhibiting ERK and JNK activation; Modulates the JAK2-STAT3-SOCS3 pathway. mdpi.com |

| CKD712 | JAK/STAT, NF-κB | Completely blocks LPS-induced STAT-1 phosphorylation; Induces HO-1, which partially inhibits NF-κB and STAT-1 activation. |

Use of Model Organisms for Investigating Molecular Pathways (e.g., Caenorhabditis elegans for Parkinson's associated pathologies, not clinical outcomes)

The nematode Caenorhabditis elegans has emerged as a valuable in vivo model for studying the molecular mechanisms underlying neurodegenerative diseases, including pathologies associated with Parkinson's disease. This is due to its well-characterized nervous system, genetic tractability, and the conservation of many fundamental biological pathways with humans nih.gov. While direct studies investigating the molecular pathways of "this compound" in a C. elegans model of Parkinson's disease are not extensively documented, research on related isoquinoline alkaloids in this and other models provides significant insights.

One such study focused on the neuroprotective effects of palmatine , a naturally occurring isoquinoline alkaloid, in a transgenic C. elegans model expressing the human amyloid-β peptide, which is associated with Alzheimer's disease but shares common pathological features with Parkinson's, such as protein aggregation and oxidative stress. Treatment with palmatine was found to significantly delay paralysis and reduce levels of reactive oxygen species (ROS) in these worms nih.govresearchgate.netproquest.com. Further investigation into the molecular mechanism revealed that palmatine's protective effects were linked to its free radical-scavenging capabilities and the upregulation of stress-resistance genes, particularly small heat shock proteins (sHSPs), which are regulated by the transcription factor HSF-1 nih.gov. This suggests that palmatine helps maintain cellular homeostasis by enhancing antioxidant defenses and promoting the proper folding and clearance of misfolded proteins researchgate.net.

Another extensively studied isoquinoline alkaloid, berberine , has shown neuroprotective effects in various models of Parkinson's disease. In cellular and mouse models, berberine was found to alleviate oxidative stress and modulate the AMPK-PGC-1α-SIRT1 signaling pathway, which is crucial for mitochondrial function. It also restored the expression of autophagy-related proteins LC3B and P62, indicating an improvement in the cellular "waste disposal" system that clears aggregated proteins nih.gov. The neuroprotective actions of berberine are also thought to be mediated through the Nrf2 pathway mdpi.com. While these studies were not conducted in C. elegans, they highlight key molecular pathways that are conserved in the nematode and could be investigated using this model organism.

The use of C. elegans models of Parkinson's disease, which often involve the expression of human α-synuclein (a key protein that aggregates in Parkinson's), allows for the screening of compounds that can reduce this aggregation and its associated toxicity researchgate.netnih.govcam.ac.uk. These models provide a platform to dissect the genetic and molecular pathways through which neuroprotective compounds, such as isoquinoline derivatives, exert their effects. For instance, such models could be used to determine if a compound's mechanism of action involves pathways related to oxidative stress resistance (like the Nrf2/SKN-1 pathway), mitochondrial function, or protein quality control (autophagy and chaperone systems), all of which are well-conserved in C. elegans mdpi.comnih.gov.

Table 2: Investigating Neuroprotective Mechanisms of Isoquinoline Alkaloids in Model Organisms

| Compound | Model Organism/System | Investigated Pathology | Key Molecular Pathways/Mechanisms |

|---|---|---|---|

| Palmatine | C. elegans (Amyloid-β model) | Protein aggregation, Oxidative stress | Upregulation of small heat shock proteins (sHSPs) via HSF-1, Reduction of ROS, Enhanced antioxidant defense. nih.govresearchgate.net |

| Berberine | SH-SY5Y cells, Mouse (6-OHDA model) | Oxidative stress, Mitochondrial dysfunction, Autophagy impairment | Modulation of AMPK-PGC-1α-SIRT1 signaling, Restoration of autophagy proteins (LC3B, P62), Nrf2 pathway activation. nih.govmdpi.com |

Discovery of Novel Biological Targets for Isoquinoline Derivatives

The diverse pharmacological activities of isoquinoline derivatives have prompted extensive research into identifying their novel biological targets. This has led to the discovery of several promising targets for the development of new therapeutic agents.

Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO) have been identified as dual targets for a new class of isoquinoline derivatives. These enzymes are key regulators of the kynurenine (B1673888) catabolism pathway and are implicated in creating an immunosuppressive environment, making them attractive targets for cancer immunotherapy. A series of isoquinoline derivatives were designed and synthesized, leading to the identification of a potent dual inhibitor of IDO1 and TDO. This compound demonstrated significant antitumor efficacy in a B16-F10 tumor model, suggesting a promising new avenue for cancer treatment.

Protein Kinase C (PKC) has emerged as another novel target for isoquinoline derivatives in the context of inflammatory diseases like rheumatoid arthritis. Using a fragment-based drug discovery approach, researchers have developed isoquinoline-based inhibitors of PKC. This method involves screening a library of small chemical fragments that can bind to the target protein. By merging several "hit" fragments based on the isoquinoline structure, a potent inhibitor was developed. This compound showed efficacy as an anti-inflammatory agent with disease-modifying properties in a mouse model of rheumatoid arthritis.

Human Epidermal Growth Factor Receptor 2 (HER2) , a critical therapeutic target in certain types of cancer, has been successfully targeted by newly synthesized isoquinoline-tethered quinazoline derivatives. These compounds were developed to have enhanced selectivity for HER2 over the closely related Epidermal Growth Factor Receptor (EGFR). The representative compound from this series demonstrated more potent inhibition of HER2 phosphorylation at the cellular level compared to the existing drug lapatinib. It also exhibited high HER2 selectivity and significantly inhibited colony formation in HER2-dependent cancer cells, indicating its potential as a novel therapeutic candidate for HER2-positive cancers mdpi.comnih.gov.

In the realm of central nervous system (CNS) disorders, novel isoquinolinone derivatives have been synthesized as multi-target agents for potential use as antipsychotics. One such compound has shown high affinity for a range of receptors, including dopamine D2 and serotonin 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. This multi-receptor profile is believed to contribute to its antipsychotic-like effects, which include improvements in depression and cognitive impairment in animal models.

Furthermore, the tyrosine kinase p56lck (lck) , which is essential for T-cell activation, has been identified as a target for phenylaminoimidazoisoquinolin-9-ones. Inhibitors of lck have potential applications as treatments for autoimmune diseases. Through rational drug design and molecular modeling, a series of lck inhibitors have been developed that demonstrate significant cellular activity and in vivo efficacy in a mouse model of anti-CD3-induced IL-2 production nih.gov.

Table 3: Novel Biological Targets for Isoquinoline Derivatives

| Target(s) | Therapeutic Area | Example Compound Class/Derivative |

|---|---|---|

| Indoleamine 2,3-dioxygenase (IDO) & Tryptophan 2,3-dioxygenase (TDO) | Cancer Immunotherapy | Designed isoquinoline derivatives |

| Protein Kinase C (PKC) | Inflammatory Diseases (e.g., Rheumatoid Arthritis) | Fragment-based isoquinoline inhibitors |

| Human Epidermal Growth Factor Receptor 2 (HER2) | Cancer | Isoquinoline-tethered quinazoline derivatives mdpi.comnih.gov |

| Dopamine D2, Serotonin 5-HT1A, 5-HT2A, 5-HT6, 5-HT7 Receptors | CNS Disorders (e.g., Schizophrenia) | Isoquinolinone derivatives |

| p56lck (lck) Tyrosine Kinase | Autoimmune Diseases | Phenylaminoimidazoisoquinolin-9-ones nih.gov |

Chemical Biology Applications and Research Probes

Isoquinoline (B145761) Derivatives as Probes for Biological System Investigations

The unique photophysical properties of certain isoquinoline derivatives make them valuable as fluorescent probes for visualizing and studying biological systems. Their inherent fluorescence can be modulated by their molecular structure and local environment, allowing for the development of sensitive tools for in vivo imaging and cellular analysis. nih.gov

Isoquinoline-3-amine derivatives, for instance, have been noted for their fluorescent properties, positioning them as potential fluorophores for biological applications. nih.gov The ability to synthetically modify the isoquinoline core allows for the fine-tuning of their optical properties, such as absorption and emission wavelengths, fluorescence quantum yields, and lifetimes. nih.gov This molecular design capability is crucial for creating probes tailored to specific biological questions. For example, derivatives can be designed to selectively accumulate in certain organelles or to report on specific biochemical events through changes in their fluorescence, offering a window into the dynamic processes within living cells.

Application as Scaffolds for Drug Discovery and Development (Pre-clinical, conceptual, target-identification phase)

The isoquinoline framework is a prolific scaffold in drug discovery, serving as the structural basis for a multitude of therapeutic agents. wisdomlib.org Its rigid structure and the ability to introduce diverse substituents at various positions allow for the creation of large libraries of compounds for screening against numerous biological targets. nih.govrsc.org This structural versatility has led to the identification of isoquinoline derivatives with a wide range of potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. wisdomlib.orgamerigoscientific.comnih.gov

In the pre-clinical and conceptual phases of drug development, isoquinoline-based scaffolds are instrumental for target identification and validation. The pyrrolo[2,1-a]isoquinoline (B1256269) (PIq) scaffold, found in natural alkaloids like the lamellarins, has been extensively studied for its potent antitumor activities. nih.govresearchgate.netrsc.org These compounds and their synthetic analogs have been shown to target critical cellular machinery, such as topoisomerase I, an enzyme essential for DNA replication, thereby inhibiting cancer cell proliferation. researchgate.netnih.gov

Fragment-based drug discovery (FBDD) has also successfully utilized the isoquinoline template. In this approach, small molecular fragments containing the isoquinoline core are screened for binding to a target protein. researchoutreach.org "Hits" can then be elaborated or merged to create more potent and selective inhibitors. This strategy has been applied to the development of kinase inhibitors, where the hydrophobic isoquinoline ring occupies the ATP-binding pocket of the enzyme. researchoutreach.org

Below is a table summarizing selected isoquinoline scaffolds and their applications in the early stages of drug discovery.

| Scaffold/Derivative Class | Therapeutic Area | Biological Target/Mechanism of Action |

| Pyrrolo[2,1-a]isoquinolines (e.g., Lamellarins) | Oncology | Cytotoxicity against tumor cells; Topoisomerase I inhibition. researchgate.netrsc.orgnih.gov |

| Tetrahydroisoquinolines (THIQs) | Multiple | Antitumor, antibacterial, anti-HIV, anti-Alzheimer activities. wikipedia.orgnuph.edu.ua |

| General Isoquinolines | Oncology, Immunology | Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov |

| Indeno[1,2-c]isoquinolines | Oncology | Non-camptothecin topoisomerase I inhibitors with cytotoxic properties. mdpi.com |

| Isoquinolinone Derivatives | Central Nervous System | Multi-target agents for D2, 5-HT1A, 5-HT2A, 5-HT6, and 5-HT7 receptors. nih.gov |

Molecular Sensing Capabilities of Isoquinoline Derivatives

Beyond their therapeutic potential, isoquinoline derivatives have been engineered to act as chemosensors for detecting specific ions and molecules. Their ability to coordinate with metal ions, coupled with changes in their optical properties upon binding, makes them suitable for molecular sensing applications. nih.govscribd.com

A notable example is a spiropyran-isoquinoline dyad, designated SP-IQ, which functions as a light-regulated, dual chemosensor for cobalt (Co²⁺) and indium (In³⁺) cations. nih.govmdpi.com In its colorless, non-fluorescent spiropyran form, the molecule can be switched to a colored, fluorescent merocyanine (B1260669) form using UV light. mdpi.com

Detection of Co²⁺ : In the presence of UV irradiation, the sensor forms a pink-colored complex specifically with Co²⁺ ions, leading to a strong absorption at 540 nm. nih.govmdpi.com

Detection of In³⁺ : In the dark, the sensor selectively forms a yellow-colored complex with In³⁺ ions, resulting in strong absorption at 410 nm and intense pink fluorescence at 640 nm. nih.govmdpi.com

This dual-functionality allows for the selective detection of two different metal cations under different conditions, observable both through spectroscopy and with the naked eye. nih.gov This highlights the potential for creating sophisticated molecular sensors based on the isoquinoline scaffold for environmental and biological monitoring.

| Sensor Compound | Analyte | Detection Method | Observable Change |

| Spiropyran-Isoquinoline Dyad (SP-IQ) | Co²⁺ | Absorption Spectroscopy (with UV light) | Colorless to pink solution. nih.govmdpi.com |

| Spiropyran-Isoquinoline Dyad (SP-IQ) | In³⁺ | Absorption & Fluorescence Spectroscopy (in dark) | Colorless to yellow solution with pink fluorescence. nih.govmdpi.com |

Contribution to Understanding Complex Biological Processes at a Molecular Level

Isoquinoline derivatives serve as critical chemical tools for dissecting complex biological pathways. By acting as selective inhibitors or modulators of specific proteins, they help researchers elucidate the roles of these proteins in health and disease.

For instance, several tetrahydroisoquinoline derivatives have neurochemical properties similar to MPTP (1[N]-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin known to cause symptoms of Parkinson's disease by destroying dopaminergic neurons. wikipedia.org Studying these derivatives helps to unravel the molecular mechanisms of neurodegeneration and identify potential pathways for therapeutic intervention. wikipedia.org

In cancer research, isoquinoline-based inhibitors have been crucial for understanding the roles of specific enzymes in tumor growth and immune evasion.

Topoisomerase Inhibitors : Derivatives like indeno[1,2-c]isoquinolines and pyrrolo[2,1-a]isoquinolines block the action of topoisomerase I, leading to DNA damage and cell death in cancer cells. researchgate.netmdpi.com This has solidified the enzyme's role as a key anticancer target.

IDO1/TDO Inhibitors : Recently, novel isoquinoline derivatives have been developed as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). nih.gov These enzymes are pivotal in the kynurenine (B1673888) pathway of tryptophan catabolism, which helps tumors create an immunosuppressive environment. By inhibiting IDO1 and TDO, these compounds help to clarify the mechanisms of tumor immune escape and validate these enzymes as targets for cancer immunotherapy. nih.gov

The development of specific kinase inhibitors based on the isoquinoline scaffold has also been instrumental in understanding the signaling pathways that control cell growth, differentiation, and survival. researchoutreach.org These molecular probes allow for the precise interrogation of kinase function, contributing significantly to our knowledge of cellular signaling in both normal and pathological states.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Isoquinoline (B145761) Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel isoquinoline derivatives. rsc.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new molecular scaffolds. ML models, for instance, can predict the reactive sites of a molecule for electrophilic aromatic substitution with high accuracy, guiding the synthesis of derivatives with desired functionalities. nih.gov

In the context of isoquinoline derivative 2, AI can be employed to:

Predict Bioactivity: By training algorithms on existing structure-activity relationship (SAR) data, it is possible to predict the potential therapeutic effects of novel derivatives, thereby prioritizing synthetic efforts.

Optimize Pharmacokinetics: ML models can forecast absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, enabling the in silico design of molecules with improved drug-like characteristics.

De Novo Design: Generative AI models can propose entirely new isoquinoline-based structures with a high probability of exhibiting a specific biological activity, expanding the accessible chemical space.

The application of these technologies can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Development of Advanced Bioanalytical Tools for Isoquinoline Derivative Analysis

The accurate and sensitive detection and quantification of isoquinoline derivatives in complex biological matrices are crucial for pharmacological and metabolic studies. Future research will focus on the development of more sophisticated bioanalytical tools.

Chromatographic and Spectrometric Techniques: Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are at the forefront of this field. springernature.comsaspublishers.comjetir.org

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating isoquinoline alkaloids. researchgate.netnih.gov The use of different columns, such as reversed-phase C18, and optimization of mobile phase composition are critical for achieving high resolution. researchgate.netsielc.com

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is an efficient method for investigating the interactions of isoquinoline alkaloids with biological macromolecules like DNA. nih.gov Techniques like leaf spray mass spectrometry (LS-MS) and HPLC-DAD-MS/MS offer rapid and comprehensive characterization of isoquinoline-derived alkaloids in plant extracts. scielo.brresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is valuable for the determination of residual amounts of isoquinoline in various materials. cmes.org

Biosensors: The development of novel biosensors offers the potential for real-time and highly selective detection of isoquinoline derivatives.

Electrochemical DNA-based Biosensors: These can be used to screen the interaction of isoquinoline derivatives with DNA, providing insights into their mechanism of action. researchgate.net

Fluorescent Sensors: Novel quinoline and isoquinoline derivatives are being designed to act as fluorescent sensors for the detection of specific metal ions. rsc.org

| Technique | Application in Isoquinoline Derivative Analysis | Key Advantages |

|---|---|---|

| HPLC | Separation of complex mixtures of isoquinoline alkaloids. researchgate.netnih.gov | High resolution and quantitative accuracy. |

| Mass Spectrometry (MS) | Identification and structural elucidation of isoquinoline derivatives and their metabolites. scielo.brresearchgate.net | High sensitivity and specificity. |

| LC-MS/MS | Simultaneous separation and identification of multiple isoquinoline alkaloids in biological samples. researchgate.net | Combines the separation power of LC with the identification capabilities of MS/MS. |

| GC-MS | Analysis of volatile isoquinoline derivatives and their residues. cmes.org | Excellent for separating and identifying volatile compounds. |

| Biosensors | Real-time detection and interaction studies of isoquinoline derivatives with biological targets. researchgate.net | High selectivity and potential for in-vivo applications. |

Exploration of Novel Reactivity and Unprecedented Transformations

The discovery of new chemical reactions and transformations involving the isoquinoline scaffold is a vibrant area of research. This exploration allows for the synthesis of previously inaccessible molecular architectures.

Key areas of focus include:

C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful strategy for the functionalization of the isoquinoline core, enabling the introduction of various substituents in a step- and atom-economical manner.

Cycloaddition Reactions: The use of isoquinoline derivatives in [3+2] and [4+2] cycloaddition reactions allows for the construction of complex, fused heterocyclic systems with potential biological activity.

Multicomponent Reactions (MCRs): MCRs provide an efficient means to synthesize complex isoquinoline derivatives from simple starting materials in a single step, aligning with the principles of green chemistry.

These novel synthetic methodologies not only expand the diversity of the isoquinoline library but also provide access to compounds with unique three-dimensional structures, which can be crucial for biological activity.

Expanding the Scope of Chemical Biology Applications

The diverse pharmacological properties of isoquinoline derivatives make them attractive tools for chemical biology. Future research will likely focus on expanding their applications beyond traditional medicinal chemistry.

Emerging applications include:

Molecular Probes: Fluorescently labeled isoquinoline derivatives can be used as molecular probes to visualize and study biological processes in living cells.

Target Identification and Validation: Isoquinoline-based affinity probes can be used to identify the protein targets of bioactive compounds, helping to elucidate their mechanisms of action.

Modulation of Protein-Protein Interactions: The rigid isoquinoline scaffold can serve as a template for the design of molecules that disrupt or stabilize protein-protein interactions, which are implicated in many diseases.

By developing a deeper understanding of how this compound and related compounds interact with biological systems, researchers can design more selective and potent chemical tools for a wide range of applications.

Sustainable Synthesis and Biocatalytic Approaches

In line with the growing emphasis on green chemistry, the development of sustainable and environmentally friendly methods for the synthesis of isoquinoline derivatives is a key future direction.

Green Chemistry Approaches:

Use of Benign Solvents: Replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids can significantly reduce the environmental impact of synthetic processes.

Energy Efficiency: Microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating methods.

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and reduced environmental impact.

Monoamine Oxidases (MAO-N): These enzymes can be used for the biocatalytic aromatization of tetrahydroisoquinolines to their corresponding isoquinoline derivatives.

Horseradish Peroxidase (HRP): HRP can catalyze annulation/aromatization reactions to produce 2-quinolone compounds.

The integration of biocatalysis into the synthesis of this compound and its analogs holds great promise for developing more sustainable and efficient manufacturing processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.